3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole
Description
3-Bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole is a bicyclic heterocyclic compound featuring fused pyrrolidine and imidazole rings. The molecule contains bromine and chlorine substituents at positions 3 and 2, respectively, on the imidazole core. Its molecular weight is 221.48 g/mol (C₆H₇BrClN₂), and the fused ring system adopts an envelope conformation to relieve torsional strain, as observed in related pyrroloimidazole derivatives . The bromo and chloro groups confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity.
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-6(8)9-4-2-1-3-10(4)5/h1-3H2 |
InChI Key |
VZNOWZRQXMMGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Research Findings
Electronic and Steric Effects
- Electron Density Modulation : Bromine (electronegativity: 2.96) and chlorine (3.16) withdraw electron density from the imidazole ring, altering basicity and hydrogen-bonding capacity. This contrasts with fluorine (3.98), which induces stronger inductive effects but smaller steric bulk .
- Receptor Binding : Computational studies suggest halogen substituents influence binding pocket interactions. For example, fluorine’s meta-positioning in FiSAR sets lowers Emax in aminergic GPCRs, while bromine/chlorine may favor hydrophobic interactions .
Stability and Conformational Analysis
- Crystal Packing : The fused pyrroloimidazole core in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole forms C–H⋯N hydrogen bonds, stabilizing the crystal lattice. Halogen substituents in the target compound may disrupt or reinforce these interactions, affecting solubility and crystallinity .
Biological Activity
3-Bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with potential therapeutic applications. Its biological activities have garnered interest in various fields, including antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₆H₆BrClN₂
- Molecular Weight : 221.48 g/mol
- CAS Number : 1782865-27-3
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The compound exhibits significant activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values comparable to established antibiotics like Ciprofloxacin .
- Biofilm Formation : It also showed potential in inhibiting biofilm formation, which is crucial in treating chronic infections .
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| This compound | 0.22 - 0.25 | Significant reduction compared to control |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays.
Case Studies:
- Cell Line Studies : The compound was tested on several cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). Results indicated significant cytotoxicity with IC₅₀ values in the low micromolar range.
- Mechanism of Action : The compound acts as an inhibitor of key enzymes involved in cancer progression. For instance, it has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and cellular metabolism .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF7 | 0.01 | DNA gyrase inhibitor |
| NCI-H460 | 0.03 | DHFR inhibitor |
Toxicity Profile
Toxicity assessments reveal that this compound exhibits low hemolytic activity and non-cytotoxicity at concentrations exceeding 60 µM. This suggests a favorable safety profile for further development in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
